molecular formula C13H7Cl2N3O4S B11097216 N-(2,5-dichlorophenyl)-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide

N-(2,5-dichlorophenyl)-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide

Cat. No.: B11097216
M. Wt: 372.2 g/mol
InChI Key: LANZEBSPTVKAOC-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide is a synthetic organic compound belonging to the benzothiazole family. This compound is characterized by the presence of a benzothiazole ring substituted with nitro and dichlorophenyl groups. Benzothiazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Chlorination: The dichlorophenyl group is introduced through a nucleophilic substitution reaction using 2,5-dichloroaniline.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Depending on the nucleophile, various substituted benzothiazole derivatives can be formed.

Scientific Research Applications

Chemistry

In chemistry, N-(2,5-dichlorophenyl)-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its benzothiazole core, which is known for its biological activity. It may be investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as dyes, polymers, and catalysts.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole ring can bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-dichlorophenyl)-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide is unique due to the specific positioning of the nitro and dichlorophenyl groups, which can influence its reactivity and biological activity. This unique structure allows for distinct interactions with biological targets and different chemical reactivity compared to other benzothiazole derivatives.

Properties

Molecular Formula

C13H7Cl2N3O4S

Molecular Weight

372.2 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C13H7Cl2N3O4S/c14-7-1-4-10(15)11(5-7)16-13-9-3-2-8(18(19)20)6-12(9)23(21,22)17-13/h1-6H,(H,16,17)

InChI Key

LANZEBSPTVKAOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])S(=O)(=O)N=C2NC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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